molecular formula C20H24N4O4 B13124067 1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione CAS No. 88601-64-3

1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione

Cat. No.: B13124067
CAS No.: 88601-64-3
M. Wt: 384.4 g/mol
InChI Key: SYPOSVXJCDUDJX-UHFFFAOYSA-N
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Description

1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by the presence of four amino groups and two propoxy groups attached to the anthracene-9,10-dione core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione typically involves the following steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione as the core structure.

    Propoxylation: The propoxy groups are introduced at the 2 and 7 positions through etherification reactions using propyl alcohol derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The amino and propoxy groups can participate in substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include nitro derivatives, hydroxy derivatives, and various substituted anthraquinones, depending on the specific reagents and conditions used.

Scientific Research Applications

1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe and in bioimaging applications.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the production of dyes, pigments, and advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione involves its interaction with molecular targets through its amino and propoxy groups. These functional groups enable the compound to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions. The pathways involved may include inhibition of specific enzymes, disruption of cellular processes, and generation of reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

    1,4,5,8-Tetraamino-2,7-bis(3-butoxypropoxy)-9,10-anthraquinone: Similar structure with butoxypropoxy groups instead of propoxy groups.

    1,4,5,8-Tetraamino-2,7-dihydroxyanthracene-9,10-dione: Contains hydroxy groups instead of propoxy groups.

Uniqueness

1,4,5,8-Tetraamino-2,7-dipropoxyanthracene-9,10-dione is unique due to its specific combination of amino and propoxy groups, which confer distinct chemical reactivity and physical properties. This makes it particularly valuable for applications requiring specific electronic and optical characteristics.

Properties

CAS No.

88601-64-3

Molecular Formula

C20H24N4O4

Molecular Weight

384.4 g/mol

IUPAC Name

1,4,5,8-tetraamino-2,7-dipropoxyanthracene-9,10-dione

InChI

InChI=1S/C20H24N4O4/c1-3-5-27-11-7-9(21)13-15(17(11)23)20(26)16-14(19(13)25)10(22)8-12(18(16)24)28-6-4-2/h7-8H,3-6,21-24H2,1-2H3

InChI Key

SYPOSVXJCDUDJX-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C2=C(C(=C1)N)C(=O)C3=C(C2=O)C(=C(C=C3N)OCCC)N)N

Origin of Product

United States

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